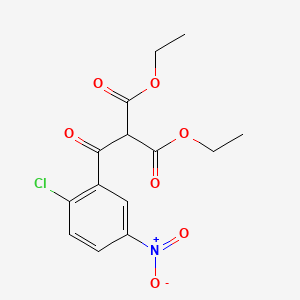

Diethyl (2-chloro-5-nitrobenzoyl)malonate

Description

Significance of Malonate Esters in Organic Synthesis Research

Malonate esters, particularly diethyl malonate, are cornerstone reagents in the field of organic synthesis. wikipedia.org Their significance stems from the unique reactivity of the methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing carbonyl groups. wikipedia.orgwikipedia.org This structural feature renders the α-hydrogens acidic and easily removable by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. wikipedia.orglibretexts.org This carbanion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. wikipedia.org

The most classic application is the malonic ester synthesis , a versatile and reliable method for preparing substituted carboxylic acids from alkyl halides. libretexts.orgpatsnap.com The process involves the alkylation of the malonate enolate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. wikipedia.org The malonic ester effectively acts as a synthetic equivalent of the ⁻CH₂COOH synthon. wikipedia.org

Beyond this fundamental transformation, malonate esters are pivotal building blocks for more complex molecular architectures. vaia.comstudysmarter.co.uk They are employed in condensations, cycloadditions, and as precursors for a wide array of heterocyclic compounds. vaia.comstudysmarter.co.uk For instance, reaction with urea (B33335) yields barbiturates, a class of sedative compounds. wikipedia.org Their utility is further demonstrated in their use in conjunction with other powerful reactions like the Michael addition and Knoevenagel condensation, enabling the construction of intricate cyclic and rigid molecular frameworks. vaia.comstudysmarter.co.uk The adaptability of malonate esters makes them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com

Contextualization of Diethyl (2-chloro-5-nitrobenzoyl)malonate within Benzoylmalonate Chemistry

Within the broad family of malonate esters, benzoylmalonates represent a specialized subclass characterized by the presence of a benzoyl group attached to the central carbon. This structural modification introduces unique reactivity and opens pathways to specific classes of compounds. This compound is a member of this class, featuring a substituted benzoyl moiety.

Benzoylmalonates are particularly valued as key intermediates in the synthesis of quinolones, a major class of synthetic antibiotics. mdpi.com The Gould-Jacobs reaction, a widely utilized method for quinolone synthesis, often involves the reaction of an aniline (B41778) with an acyl malonic acid ester, such as a benzoylmalonate. mdpi.com The reaction proceeds through an initial Michael-type addition followed by a thermal cyclization to form the core quinolone ring system. The specific substituents on the benzoyl ring of the malonate precursor are incorporated into the final quinolone structure, allowing for the systematic synthesis of diverse analogues with varied biological activities. mdpi.commdpi.com The presence of the benzoyl group is thus crucial for directing the cyclization to form these important heterocyclic scaffolds.

Overview of Research Trajectories for this compound

The primary research focus for this compound is its application as a specialized building block in medicinal chemistry. Its structure is tailored for the synthesis of complex heterocyclic systems, particularly those with therapeutic potential. The compound itself is not typically the final target molecule but rather a critical intermediate that allows for the introduction of a specific substituted phenyl ring into a larger molecular framework.

The chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | diethyl 2-(2-chloro-5-nitrobenzoyl)propanedioate nih.gov |

| CAS Number | 94088-68-3 nih.govepa.gov |

| Molecular Formula | C₁₄H₁₄ClNO₇ nih.govncats.io |

| Molecular Weight | 343.71 g/mol nih.gov |

| Canonical SMILES | CCOC(=O)C(C(=O)C1=C(C=CC(=C1)N+[O-])Cl)C(=O)OCC nih.gov |

Research trajectories indicate that this compound is a precursor for synthesizing quinolone-based structures. mdpi.comnih.gov The synthesis of such molecules often starts with the acylation of diethyl malonate with a substituted benzoyl chloride, in this case, 2-chloro-5-nitrobenzoyl chloride. chemicalbook.com The resulting this compound can then be cyclized, often by reacting with an appropriate amine, to construct the core of various heterocyclic drugs. nih.govatlantis-press.com Specifically, it serves as an important intermediate for small molecule kinase inhibitors, which are a focus of modern anticancer drug discovery. atlantis-press.com The chloro and nitro groups on the benzoyl ring are strategic functionalities that can be retained in the final product or modified in subsequent synthetic steps to modulate the biological activity of the target molecule. Its utility is highlighted in methods for preparing pharmacologically active compounds, where it is used to build the central scaffold of the drug. atlantis-press.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Diethyl malonate |

| Sodium ethoxide |

| Urea |

| 2-chloro-5-nitrobenzoyl chloride |

| Barbiturates |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94088-68-3 |

|---|---|

Molecular Formula |

C14H14ClNO7 |

Molecular Weight |

343.71 g/mol |

IUPAC Name |

diethyl 2-(2-chloro-5-nitrobenzoyl)propanedioate |

InChI |

InChI=1S/C14H14ClNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-7-8(16(20)21)5-6-10(9)15/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

DGWXMMOJNMGHRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Condensation Reactions for Diethyl (2-chloro-5-nitrobenzoyl)malonate Synthesis

The formation of this compound can be effectively accomplished via the condensation of diethyl malonate with 2-chloro-5-nitrobenzoyl chloride. This method hinges on the generation of a nucleophilic enolate from diethyl malonate, which then attacks the electrophilic carbonyl carbon of the acid chloride.

Condensation of Diethyl Malonate with 2-chloro-5-nitrobenzoyl Chloride

This synthetic approach involves the direct acylation of diethyl malonate. The reaction proceeds by activating the diethyl malonate to form a carbanion, which subsequently acts as a nucleophile. The highly reactive 2-chloro-5-nitrobenzoyl chloride serves as the acylating agent. The presence of both a chloro and a nitro group on the benzoyl chloride enhances its electrophilicity, facilitating the reaction.

A general representation of this condensation reaction is as follows:

Role of Basic Conditions in Condensation Reactions

The choice of base is critical in promoting the condensation reaction by ensuring the deprotonation of diethyl malonate to form the reactive enolate. The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for the use of a variety of bases. nih.gov

Commonly employed bases in similar acylation reactions include:

Magnesium Ethoxide: Prepared in situ from magnesium turnings and absolute ethanol, this base has proven effective in the acylation of diethyl malonate with other benzoyl chlorides. The magnesium ion is thought to form a chelate with the diethyl malonate, enhancing the acidity of the α-proton and facilitating enolate formation. chegg.com

Sodium Ethoxide: A strong base commonly used in malonic ester synthesis to generate the enolate of diethyl malonate. sigmaaldrich.com

Potassium Carbonate: In a related synthesis of diethyl 2-(2-nitrobenzyl)malonate, potassium carbonate in dimethylformamide (DMF) was successfully used to deprotonate diethyl malonate. chemicalbook.com This suggests that a moderately strong base in a polar aprotic solvent can be sufficient.

Tertiary Amines with Magnesium Chloride: A combination of a tertiary amine, such as triethylamine (B128534), and magnesium chloride can also be employed. Magnesium chloride acts as a Lewis acid, coordinating to the carbonyl groups of diethyl malonate and increasing the acidity of the α-protons, allowing the weaker amine base to effect deprotonation.

The selection of the base and solvent system is crucial for optimizing the yield and purity of the final product by minimizing side reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches

An alternative strategy for the synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly viable due to the presence of the strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack.

SNAr with Diethyl Malonate Enolates and Halogenated Aromatic Precursors

In this approach, the enolate of diethyl malonate acts as the nucleophile, attacking an aromatic ring bearing a suitable leaving group (typically a halide) and electron-withdrawing groups. For the synthesis of the target compound, a plausible precursor would be a 1,2-dihalo-5-nitrobenzene, where one halogen is more susceptible to displacement than the other, or a precursor where a different leaving group is present at the benzoyl position.

A patent for the preparation of fluorinated benzoic acids describes a similar SNAr reaction where the anion of a malonate displaces a fluorine atom on a nitro-substituted benzene (B151609) ring. googleapis.com This provides a strong precedent for the feasibility of using diethyl malonate enolate as a nucleophile in SNAr reactions on nitro-activated aromatic systems.

Influence of Reaction Conditions on SNAr Efficiency

The efficiency of an SNAr reaction is highly dependent on several factors:

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SNAr reactions. These solvents are effective at solvating the cation of the base while leaving the nucleophilic anion relatively free to react.

Temperature: The reaction temperature can significantly impact the reaction rate. While some SNAr reactions can proceed at room temperature, others may require heating to overcome the activation energy barrier.

Reaction Time: The duration of the reaction is determined by monitoring the consumption of the starting materials, often by techniques like thin-layer chromatography (TLC).

Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often advisable to prevent side reactions with atmospheric moisture and oxygen, especially when using highly reactive organometallic reagents or strong bases.

Optimization of SNAr Protocols for Yield and Purity

Optimizing the SNAr protocol involves a systematic variation of the reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. For instance, in the synthesis of a key intermediate for the drug ziprasidone, a bis-dialkylation of 2,4-difluoro-5-chloronitrobenzene with sodium diethyl malonate was a crucial step, highlighting the successful application of this strategy in a complex synthesis. researchgate.net

The following table outlines key parameters and their potential impact on the SNAr synthesis of this compound, based on analogous reactions.

| Parameter | Variable | Potential Impact on Efficiency |

| Nucleophile | Diethyl malonate enolate | Concentration and reactivity are key. |

| Base | Sodium Hydride, Sodium Ethoxide, Potassium Carbonate | Strength and solubility affect enolate formation rate. |

| Solvent | DMF, DMSO, Acetonitrile | Polarity and aprotic nature influence nucleophile reactivity. |

| Temperature | Room Temperature to Reflux | Affects reaction rate and potential for side reactions. |

| Leaving Group | F > Cl > Br > I (on the aromatic ring) | The nature of the leaving group influences the rate of substitution. |

By carefully controlling these parameters, the SNAr synthesis can be tailored to produce this compound in high yield and purity.

Alkylation Strategies

Alkylation of the active methylene (B1212753) group in malonate esters is a fundamental carbon-carbon bond-forming reaction. The presence of two electron-withdrawing ester groups renders the α-protons acidic (pKa ≈ 12.6), facilitating their removal by a suitable base to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to yield the alkylated product. libretexts.org

The alkylation of diethyl malonate with aromatic halides, such as 4-nitrobenzyl bromide, is a classic example of this methodology. The reaction is typically carried out by first treating diethyl malonate with a base like sodium ethoxide in an appropriate solvent to generate the enolate. libretexts.org The subsequent addition of the aromatic halide leads to the displacement of the halide and the formation of the C-alkylated product. For instance, the reaction of diethyl malonate with 1-(bromomethyl)-2-nitrobenzene in the presence of potassium carbonate in dimethylformamide yields diethyl 2-(2-nitrobenzyl)malonate. chemicalbook.com

A similar strategy can be employed with 4-nitrobenzyl bromide. The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the benzylic halide. While direct alkylation is common, in some cases, particularly with nitrobenzyl systems, single electron transfer (SET) pathways can compete with the SN2 mechanism. nih.gov

Table 1: Representative Alkylation of Diethyl Malonate

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1-(bromomethyl)-2-nitrobenzene | K₂CO₃ | DMF | Diethyl 2-(2-nitrobenzyl)malonate | 63 |

| 4-Nitrobenzyl bromide | NaOEt | Ethanol | Diethyl 2-(4-nitrobenzyl)malonate | Not specified |

Data for 1-(bromomethyl)-2-nitrobenzene from chemicalbook.com.

Phase-transfer catalysis (PTC) offers a significant improvement for the alkylation of malonate derivatives. This technique facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate solution) by employing a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. phasetransfercatalysis.comgoogle.com The catalyst transports the anion (in this case, the malonate enolate) from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. phasetransfercatalysis.comacs.org

The use of PTC can lead to shorter reaction times, milder reaction conditions, and the use of less hazardous reagents compared to traditional methods. acs.org For example, potassium carbonate, a solid base, can be effectively used in conjunction with a phase-transfer catalyst in a non-polar solvent like toluene (B28343) for the C-alkylation of dimethyl malonate. phasetransfercatalysis.com The choice of catalyst and reaction conditions can be optimized to achieve high conversion rates, often exceeding 98%. google.com

Table 2: Phase-Transfer Catalysis in Malonate Alkylation

| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Yield (%) |

| Dimethyl malonate | Bromoalkyl steroid | K₂CO₃ | Quaternary ammonium salt | Toluene | Not specified |

| Diethyl malonate | Alkyl halide | K₂CO₃ | Tetraalkylammonium salt | Inert solvent | >98 (conversion) |

Data from phasetransfercatalysis.comgoogle.com.

The synthesis of chiral malonate derivatives, which are valuable building blocks in organic synthesis, can be achieved through enantioselective alkylation. frontiersin.orgnih.gov This is often accomplished using chiral phase-transfer catalysts, which create a chiral environment around the enolate, leading to the preferential formation of one enantiomer of the product. frontiersin.orgacs.org Cinchona alkaloids and their derivatives are commonly employed as chiral catalysts in these reactions. nih.govacs.org

For instance, the enantioselective α-alkylation of α-monosubstituted malonic esters using a cinchona-derived ammonium salt as the phase-transfer catalyst can produce α,α-disubstituted products with high yields and excellent enantioselectivities (up to 98% ee). nih.govacs.orgresearchgate.net The choice of both the malonate substrate and the chiral catalyst is crucial for achieving high levels of stereocontrol. frontiersin.org

Table 3: Enantioselective Alkylation of Malonate Derivatives via PTC

| Substrate | Alkylating Agent | Catalyst | Enantiomeric Excess (ee) |

| tert-Butyl methyl α-monosubstituted malonate | Various | N-(9-anthracenylmethyl)cinchoninium chloride | High |

| 2,2-Diphenylethyl tert-butyl α-methylmalonates | Various | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Up to 98% |

Data from frontiersin.orgacs.orgresearchgate.net.

Reductive Cyclization Approaches

The nitro group in compounds like this compound is a versatile functional group that can be utilized in reductive cyclization reactions to construct heterocyclic ring systems. These methods are of significant interest for the synthesis of biologically active molecules.

Recent developments have shown that base-mediated reductive cyclization of nitroarenes can provide access to complex heterocyclic frameworks. acs.orgnih.gov In this approach, a nitro-substituted aromatic ring tethered to a suitable reactive partner undergoes cyclization upon reduction of the nitro group, often facilitated by a base. For example, a newly developed base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety has been used to synthesize the hexahydro-2,6-methano-1-benzazocine ring system, with yields of up to 87%. acs.orgnih.govacs.org

The mechanism of these reactions can be intricate, but they offer a powerful tool for the construction of polycyclic nitrogen-containing compounds. The specific base and reaction conditions are critical for the success of the cyclization.

The reduction of a nitro group to an amino group is a key step in many intramolecular cyclization strategies. researchgate.net The resulting amine can then react with another functional group within the same molecule to form a heterocyclic ring. A variety of reducing agents can be employed for this purpose, including tin(II) chloride, sodium dithionite, or catalytic hydrogenation. researchgate.net

For example, the reduction of an ortho-nitroaryl compound containing a carbonyl group can lead to an intramolecular condensation between the newly formed amine and the carbonyl, yielding a cyclic imine which can be further reduced to the corresponding saturated heterocycle. researchgate.net More modern methods utilize visible-light-induced or thiourea-mediated intramolecular cyclization of o-nitroarenes under mild conditions, providing an environmentally friendly route to pharmaceutically relevant heterocycles. acs.org The choice of reducing system and the nature of the tethered electrophile dictate the structure of the resulting heterocyclic product. unimi.itresearchgate.netorientjchem.orgnih.gov

Table 4: Reagents for Reductive Cyclization of Nitro Compounds

| Reducing System | Substrate Type | Product Type |

| SnCl₂/HCl | o-Nitrocarbonyl compounds | Nitrogen heterocycles |

| Triethyl phosphite | ω-Nitroalkenes | Saturated N-heterocycles |

| Visible light / Thiourea (B124793) | o-Nitroarenes | Quinazolinones |

| Pd-catalyst / CO surrogate | o-Nitrostyrenes | Indoles |

Data from researchgate.netacs.orgunimi.it.

Electrochemical Methods in Malonate Chemistry

Electrochemical methods offer a green and sustainable approach in organic synthesis, often avoiding the need for harsh chemical oxidants or reducing agents. researchgate.net In malonate chemistry, these techniques have been effectively used for transformations like decarboxylation and for generating reactive intermediates.

Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives

A novel and efficient method for the synthesis of ketals and ketones involves the electrochemical oxidative decarboxylation of disubstituted malonic acids. organic-chemistry.orgacs.orgnih.gov This process transforms a wide array of disubstituted malonic acids into dimethoxy ketals with good to excellent yields when conducted in the presence of ammonia (B1221849) (NH₃). researchgate.netacs.org A key advantage of this method is the ability to subsequently convert the initially formed ketals into the corresponding ketones in a single-vessel operation by treating the crude reaction mixture with aqueous hydrochloric acid (HCl). organic-chemistry.orgnih.gov

The methodology demonstrates broad functional group tolerance, making it a versatile tool in organic synthesis. acs.org The reaction is typically carried out at room temperature using a current density of 20 mA/cm² for approximately 4.5 to 5 hours. acs.org This environmentally friendly protocol utilizes readily available malonic acid derivatives and circumvents the need for toxic reagents. organic-chemistry.orgacs.org The process is believed to proceed through radical intermediates. organic-chemistry.org This electrochemical approach has been successfully applied to the assembly of key spiroketal cores in the synthesis of complex natural products. researchgate.net

Table 1: Electrochemical Oxidative Decarboxylation of Various Disubstituted Malonic Acids This table is interactive and can be sorted by clicking on the headers.

| Entry | Substrate (Disubstituted Malonic Acid) | Product (Ketal) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2,2-Diallylmalonic acid | 3,3-Dimethoxy-1,5-hexadiene | 85 | acs.org |

| 2 | 2,2-Dipropargylmalonic acid | 3,3-Dimethoxy-1,5-hexadiyne | 81 | acs.org |

| 3 | 2-Allyl-2-propargylmalonic acid | 3-Allyl-3-methoxy-1,5-hexadiyne | 79 | acs.org |

| 4 | 2,2-Dibenzylmalonic acid | 2,2-Dimethoxy-1,3-diphenylpropane | 88 | acs.org |

| 5 | 2-Cyclohexyl-2-methylmalonic acid | (1,1-Dimethoxyethyl)cyclohexane | 75 | acs.org |

Generation of Radical Intermediates in Electrochemical Processes

Electrochemical methods are powerful tools for generating radical intermediates, which are highly useful in forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov In the context of malonate chemistry, malonyl radicals can be generated and utilized in subsequent reactions. For instance, malonyl radicals can be produced from unfunctionalized malonic esters under organo-catalysis conditions with reagents like tetra-butylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP), which then couple with styrenes to form γ-keto diesters. researchgate.net

The generation of alkyl radicals from carboxylic acids, such as in Kolbe electrolysis, is a classic example of an electrochemical radical process. whiterose.ac.uk More advanced methods use N-hydroxyphthalimide (NHPI) esters, derived from stable alkyl carboxylic acids, to generate alkyl radicals through single-electron transfer (SET) and decarboxylation. researchgate.net These electrochemically generated radicals can participate in various transformations, including intramolecular cyclizations and additions to alkenes. whiterose.ac.ukmdpi.com The synthetic strategy often involves the anodic cleavage of a bond to form a radical cation or a radical, which is then trapped by a nucleophile or undergoes further reaction. researchgate.net The evolution of radical generation has moved towards these "greener" techniques, which provide milder alternatives to traditional methods. nih.gov

Alternative Synthetic Routes for Related Malonate Derivatives

Beyond electrochemical strategies, a variety of other synthetic methods are employed to create diverse malonate derivatives, including classical esterification, modern "click" chemistry, and specialized fluorination techniques.

Esterification Reactions with Carboxylic Acid Derivatives

The synthesis of malonate esters can be achieved through the esterification of malonic acid and its derivatives. nih.gov Malonic ester synthesis is a classic method for creating substituted carboxylic acids, starting with a malonic ester like diethyl malonate. patsnap.comopenochem.org A key strategy for creating diverse products involves the monoesterification of a substituted malonic acid, which has proven to be an effective route for introducing variety at the ester function. nih.gov This approach is often more straightforward than alternatives, such as those using Meldrum's acid intermediates. nih.gov

"Click" Chemistry Approaches for Dendronized Malonates

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and chemoselective method for synthesizing complex macromolecular structures like dendronized malonates. rsc.orgrsc.orgnih.gov This approach has been used to attach polyester (B1180765) dendrons to malonate and malonamide (B141969) structures. rsc.org The resulting dendronized malonates can then be used in further reactions, such as the Bingel-Hirsch reaction to functionalize fullerene C₆₀, creating amphiphilic systems that enhance aqueous solubility. rsc.orgrsc.org

The synthesis involves reacting an azide-functionalized dendron with an alkyne-functionalized malonate (or vice versa) in the presence of a copper catalyst system, such as CuSO₄·5H₂O and sodium ascorbate. rsc.org This method generally produces the desired dendronized malonate esters in good yields. rsc.org The "graft-to" approach using click chemistry is an efficient pathway to creating dendronized polymers, which have applications as "molecular cylinders" in nanotechnology and materials science. koreascience.kr The orthogonality of click chemistry allows for the assembly of complex dendritic structures with high precision and fewer purification steps. diva-portal.org

Table 2: Synthesis of Dendronized Malonates via Click Chemistry (CuAAC) This table is interactive and can be sorted by clicking on the headers.

| Entry | Alkyne Component | Azide Component | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Propargyl malonate | First-generation polyester dendron azide | First-generation dendronized malonate | 85 | rsc.org |

| 2 | Propargyl malonate | Second-generation polyester dendron azide | Second-generation dendronized malonate | 80 | rsc.org |

Synthesis of Fluoro Malonate Esters (e.g., using Elemental Fluorine, Halogen Exchange)

The introduction of fluorine into malonate esters creates valuable building blocks for the life sciences. acs.orgresearchgate.net Several methods exist for synthesizing these fluoroaliphatic compounds.

One direct method is electrophilic fluorination using elemental fluorine (F₂). acs.orgworktribe.com While direct fluorination can be unselective, the use of a copper nitrate (B79036) catalyst can activate the malonate substrate, leading to monofluorination. acs.orgresearchgate.net The ratio of mono- to di-fluorinated products can be controlled by the amount of base used; for example, reacting dialkyl sodio-malonates with elemental fluorine using one equivalent of sodium hydride (NaH) yields 37% monofluorinated and 23% difluorinated product. worktribe.comgoogle.com Using 2.25 equivalents of NaH shifts the major product to the difluorinated ester (37%). worktribe.comgoogle.com

An alternative and widely used industrial approach is halogen exchange (Halex), where a chloro-malonate is converted to a fluoro-malonate. acs.orgacsgcipr.org This reaction typically involves treating a compound like diethyl chloromalonate with a fluoride (B91410) ion source, such as amine-hydrogen fluoride complexes. acs.orgworktribe.com For instance, using triethylamine and triethylamine-trihydrofluoride (Et₃N·3HF) can produce diethyl 2-fluoromalonate in an 82% yield. worktribe.com Other effective electrophilic fluorinating reagents for research-scale processes include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. acs.orgworktribe.com

Table 3: Comparison of Synthetic Strategies for Diethyl 2-fluoromalonate This table is interactive and can be sorted by clicking on the headers.

| Method | Key Reagents | Typical Yield | Notes | Reference |

|---|---|---|---|---|

| Direct Fluorination (Catalytic) | Diethyl malonate, F₂, Cu(NO₃)₂ | High | Selective monofluorination. acs.orgresearchgate.net | |

| Direct Fluorination (Stoichiometric Base) | Diethyl malonate, NaH, F₂ | Variable | Product mixture depends on base equivalents. worktribe.comgoogle.com | |

| Halogen Exchange (Bayer Process) | Diethyl chloromalonate, Et₃N, Et₃N·3HF | 82% | Efficient for large-scale synthesis. worktribe.com | |

| Electrophilic Fluorination | Diethyl 2-phenylmalonate, Selectfluor™ | 93% | Effective for substituted malonates. worktribe.com |

Chlorination of Acyl Malonates

The chlorination of acyl malonates is a key transformation for producing intermediates used in further synthesis. A common method for the chlorination of diethyl 2-acylmalonates involves the use of specific chlorinating agents to introduce a chlorine atom at the α-position of the malonate moiety. beilstein-journals.org

One established procedure for this transformation is the method developed by Hormi. beilstein-journals.org This process is utilized for converting diethyl 2-acylmalonates into 2-(1-alkyl/aryl/heteroaryl-1-chloromethylene)malonates. While specific details for the direct chlorination of this compound are not extensively documented in the provided search results, the general methodology for similar substrates can be inferred. The reaction typically involves treating the acyl malonate with a suitable chlorinating agent.

General Reaction Scheme:

Reactivity and Reaction Mechanisms

Reactivity of the Nitro Group

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the chemical properties of the entire molecule. Its reactivity is dominated by reduction processes.

The transformation of the nitro group into an amino group (NH₂) is a synthetically valuable reaction, as aromatic amines are precursors to a wide array of more complex molecules. sci-hub.st This reduction can be achieved using various reagents and conditions, with the choice often depending on the presence of other functional groups. wikipedia.org

For Diethyl (2-chloro-5-nitrobenzoyl)malonate, a selective reduction is necessary to avoid affecting the chloro group or the ester functionalities. Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method for reducing nitroarenes. sci-hub.st It can be performed using catalysts like palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org This method is often clean and produces high yields.

Metal-Acid Systems: A classic method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel) or zinc powder with hydrazine glyoxylate (B1226380) can selectively reduce the nitro group while preserving other reducible functions like halogens. wikipedia.org For instance, using zinc powder and hydrazine glyoxylate has been shown to be effective for the rapid and simple reduction of aromatic nitro compounds to their corresponding amines at room temperature.

Trichlorosilane (B8805176): A process using trichlorosilane in the presence of an organic base like triethylamine (B128534) can also be employed for the efficient reduction of nitro groups to amines. google.com

These reactions convert this compound into Diethyl (2-amino-5-chlorobenzoyl)malonate, a key intermediate for synthesizing various heterocyclic compounds.

Table 1: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product | Key Features |

|---|---|---|---|

| H₂, Pd/C | Hydrogen atmosphere | Diethyl (2-amino-5-chlorobenzoyl)malonate | High efficiency, clean reaction. |

| Zn, Hydrazine Glyoxylate | Room Temperature, ~2 hours | Diethyl (2-amino-5-chlorobenzoyl)malonate | Selective, avoids expensive catalysts, quantitative yields. |

The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution due to its powerful electron-withdrawing nature through both resonance and inductive effects. This deactivation makes further electrophilic substitution on the aromatic ring difficult.

However, its primary role in directing the reactivity of this compound is to activate the aromatic ring toward nucleophilic aromatic substitution (SNAr). By withdrawing electron density from the ring, it stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile. The nitro group is positioned para to the chloro group, which is an ideal arrangement for this activation, allowing for the displacement of the chloride ion.

Reactivity of the Chloro Group

As mentioned, the chloro group at the C-2 position is activated towards nucleophilic substitution by the strong electron-withdrawing effects of both the adjacent benzoyl group and the para-nitro group. This allows the chlorine atom to be displaced by a variety of nucleophiles.

Common nucleophiles that can participate in this reaction include:

Alkoxides (e.g., sodium methoxide) to form an ether.

Amines to yield a secondary amine derivative.

Thiols to produce a thioether.

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion. The presence of the nitro group delocalizes the negative charge of the intermediate, lowering the activation energy for the reaction.

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH₃) | Diethyl (2-methoxy-5-nitrobenzoyl)malonate |

| Ammonia (B1221849) | NH₃ | Diethyl (2-amino-5-nitrobenzoyl)malonate |

Reactions of the Malonate Moiety

The diethyl malonate portion of the molecule is itself a versatile functional group, primarily known for its ability to undergo hydrolysis and subsequent decarboxylation.

The two ester groups of the malonate moiety can be hydrolyzed to the corresponding carboxylic acid groups. This transformation can be carried out under either acidic or basic conditions. organicchemistrytutor.com

Acid-catalyzed hydrolysis: The compound is heated in the presence of an aqueous acid (e.g., H₂SO₄ or HCl).

Base-catalyzed hydrolysis (Saponification): The ester is treated with a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the resulting carboxylate salt. libretexts.org

This hydrolysis reaction converts this compound into (2-chloro-5-nitrobenzoyl)malonic acid. Malonic acids that are substituted at the alpha-carbon are prone to decarboxylation upon heating, where one of the carboxylic acid groups is lost as carbon dioxide. This would result in the formation of 2-(2-chloro-5-nitrobenzoyl)acetic acid. However, under vigorous hydrolytic conditions, such as refluxing with a mixture of HBr and acetic acid, simultaneous hydrolysis and decarboxylation can occur to yield a simplified acetic acid derivative. beilstein-journals.org

Table 3: Hydrolysis of the Malonate Ester

| Condition | Intermediate Product | Final Product (upon heating) |

|---|---|---|

| Aqueous Acid (e.g., H₂SO₄), Heat | (2-chloro-5-nitrobenzoyl)malonic acid | 2-(2-chloro-5-nitrobenzoyl)acetic acid |

Decarboxylation Reactions of Malonate Esters

The decarboxylation of malonate esters, such as this compound, is a fundamental transformation in organic synthesis, typically following a hydrolysis step. This process is a key feature of the malonic ester synthesis, which allows for the creation of substituted carboxylic acids. organicchemistrytutor.comwikipedia.orgpatsnap.com

Upon heating, this β-keto dicarboxylic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide. youtube.commasterorganicchemistry.com The mechanism for the decarboxylation of the malonic acid derivative proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comstackexchange.com In this concerted process, the carbonyl oxygen of the carboxylic acid abstracts the proton from the other carboxyl group, leading to the simultaneous cleavage of a carbon-carbon bond and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form, yielding the final substituted carboxylic acid product. masterorganicchemistry.commasterorganicchemistry.com This reaction is facile because the β-carbonyl group stabilizes the transition state. masterorganicchemistry.com

General Mechanism of Malonic Ester Decarboxylation

| Step | Description |

|---|---|

| 1. Hydrolysis | The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid (a substituted malonic acid) using acid or base. organicchemistrytutor.com |

| 2. Heating | The resulting malonic acid derivative is heated. wikipedia.org |

| 3. Cyclic Transition State | The molecule adopts a cyclic conformation, allowing for a concerted reaction where a carboxyl group is eliminated as CO2. masterorganicchemistry.comstackexchange.com |

| 4. Enol Formation | An enol intermediate is formed. masterorganicchemistry.com |

| 5. Tautomerization | The enol tautomerizes to the final, more stable, substituted carboxylic acid product. masterorganicchemistry.com |

Michael Addition Reactions

This compound, as a 1,3-dicarbonyl compound, is an excellent nucleophile (Michael donor) for Michael addition reactions after deprotonation. organic-chemistry.orglibretexts.org The presence of two electron-withdrawing ester groups makes the α-proton exceptionally acidic (pKa ≈ 13), facilitating the formation of a resonance-stabilized enolate ion with a weak base like sodium ethoxide. wikipedia.orgmasterorganicchemistry.com This soft, carbon-based nucleophile can then undergo conjugate addition to a variety of Michael acceptors. organic-chemistry.orglibretexts.orgyoutube.com

The enolate derived from this compound readily participates in conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org In this reaction, the nucleophilic α-carbon of the malonate enolate attacks the electrophilic β-carbon of the unsaturated system. libretexts.orgopenstax.org This mode of attack is favored for soft nucleophiles like malonate enolates, in contrast to hard nucleophiles which tend to favor direct (1,2) addition to the carbonyl carbon. youtube.com

The mechanism involves the initial attack on the β-carbon, which pushes the π-electrons of the double bond to form a new enolate intermediate. libretexts.orgopenstax.org Subsequent protonation of this enolate, typically at the α-carbon, yields the final 1,4-adduct, which is a 1,5-dicarbonyl compound (or a related structure depending on the acceptor). libretexts.orglibretexts.org

Significant advancements have been made in rendering the Michael addition of malonates enantioselective through the use of chiral organocatalysts. rsc.orgmetu.edu.tr These reactions allow for the construction of stereochemically defined molecules with high precision. rsc.org Bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating thiourea (B124793) moieties, are particularly effective. rsc.orgmdpi.com These catalysts can simultaneously activate both the malonate nucleophile (through Brønsted base activation) and the electrophilic Michael acceptor (through hydrogen bonding). rsc.orgmdpi.com This dual activation strategy leads to highly organized, chiral transition states, resulting in excellent yields and high enantiomeric excesses (ee). metu.edu.tr For instance, the addition of diethyl malonate to nitroolefins has been achieved with high enantioselectivity using various organocatalysts. metu.edu.trmdpi.com

Examples of Organocatalytic Michael Additions of Malonates

| Catalyst Type | Michael Acceptor | Typical Solvent | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Cinchonine-derived thiourea | β-Nitrostyrene | Toluene (B28343) | up to 94% | rsc.org |

| Takemoto thiourea catalyst | Nitroalkenes | Toluene | up to 94% | mdpi.com |

| 2-aminoDMAP/urea (B33335) derivative | trans-β-Nitroolefins | Toluene | 80-99% | metu.edu.tr |

Bispidines: The catalytic action of bispidines in the Michael addition of diethyl malonate to β-nitrostyrene has been shown to be unconventional. mdpi.com Instead of acting as a direct Brønsted base to deprotonate the malonate, evidence suggests that the NH-bispidine first acts as a nucleophile itself, adding to the β-nitrostyrene to form a zwitterionic betaine (B1666868) intermediate. This adduct then serves as the true Brønsted base catalyst, deprotonating the diethyl malonate to initiate the catalytic cycle. The malonate anion then adds to another molecule of nitrostyrene, and the resulting anionic adduct is protonated by a new malonate molecule, regenerating the malonate anion and propagating the chain. mdpi.com

Chiral Ammonium (B1175870) Salts: Chiral quaternary ammonium salts, often derived from cinchona alkaloids, function as highly effective phase-transfer catalysts for enantioselective Michael additions. nih.govjku.at The mechanism involves the formation of a tight ion pair between the chiral ammonium cation and the malonate enolate anion. jku.at The steric and electronic properties of the chiral cation create a specific chiral environment around the enolate. This chiral ion pair then approaches the Michael acceptor, and the catalyst's structure directs the nucleophilic attack to one face of the acceptor, leading to the preferential formation of one enantiomer of the product. Non-covalent interactions, such as hydrogen bonding between the catalyst (e.g., a hydroxyl group) and the electrophile, as well as π-π stacking, play a crucial role in stabilizing the transition state and achieving high levels of stereocontrol. jku.atpkusz.edu.cn

Intramolecular Cyclization Reactions

The structure of this compound, containing an activated aromatic ring and a malonate moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often follow an initial intermolecular reaction, such as substitution or condensation.

This compound and related aroyl malonates are key intermediates in the construction of important heterocyclic scaffolds, most notably quinolones. google.commdpi.com In a typical sequence, the aroyl malonate is first modified, for example, by reaction with an amine. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, leads to the formation of the heterocyclic ring.

One established route is a modification of the Gould-Jacobs reaction. quimicaorganica.orgpreprints.org For example, a related compound, ethyl 2-(5-chloro-2,4-dinitro-benzoyl)-3-ethoxy-acrylate, is formed from the corresponding benzoylmalonate. This intermediate reacts with an amine (e.g., cyclopropylamine), and subsequent intramolecular cyclization via nucleophilic aromatic substitution (displacing a nitro or chloro group) and elimination yields the quinolone core. google.com Another strategy involves the reduction of the nitro group to an amine, which can then undergo spontaneous intramolecular cyclization with one of the ester groups to form a lactam, a key step in forming 4-hydroxyquinolin-2-one derivatives. mdpi.commdpi.com

Furthermore, related malonate derivatives are used in the synthesis of other heterocycles, such as 1,5-benzodiazepines, which are typically formed by the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound. nih.gov The benzoylmalonate can serve as a precursor to the required dicarbonyl species.

Reduction-Cyclization Processes

The presence of a nitro group ortho to the benzoyl substituent in this compound makes it a suitable precursor for the synthesis of heterocyclic compounds through reduction-cyclization reactions. These reactions typically involve the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with the adjacent carbonyl moiety.

A general strategy for the synthesis of quinolones involves the reductive cyclization of o-nitrochalcones, which share structural similarities with acylated malonates. nih.gov For instance, the palladium-catalyzed reductive cyclization of 2'-nitrochalcones using a carbon monoxide surrogate like formic acid/acetic anhydride (B1165640) mixture has been shown to produce 4-quinolones in high yields. nih.gov This suggests that this compound could potentially undergo a similar transformation. The process would involve the reduction of the nitro group and a subsequent intramolecular cyclization to form a quinolone derivative.

Furthermore, the reductive cyclization of 2-nitro- and β-nitrostyrenes, as well as 2-nitrobiphenyls, to yield indoles and carbazoles, respectively, are well-established reactions. organicreactions.org These transformations can be mediated by reagents such as ternary phosphorus compounds (Cadogan–Sundberg reaction) or palladium catalysts in the presence of carbon monoxide (Watanabe–Cenini–Söderberg reaction). organicreactions.org A transition-metal-free approach for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) proceeds through an intramolecular redox cyclization, highlighting the inherent reactivity of the ortho-nitroaryl system. nih.govrsc.org

Table 1: Examples of Reductive Cyclization Reactions of Related Nitro Compounds

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2'-Nitrochalcone | Pd(CH₃CN)₂Cl₂, Ligand, HCOOH/Ac₂O | 2-Phenylquinolin-4(1H)-one | High | nih.gov |

| 2-Nitro- and β-nitrostyrenes | Ternary phosphorus compounds or Pd/CO | Indoles | Not specified | organicreactions.org |

| 2-Nitrobiphenyls | Ternary phosphorus compounds or Pd/CO | Carbazoles | Not specified | organicreactions.org |

| 2-Nitrobenzyl alcohol and benzylamine | CsOH·H₂O | Cinnoline derivatives | Not specified | nih.govrsc.org |

Rearrangement Reactions

While this compound is a benzoylmalonate, its reactivity can be compared to that of ortho-nitrobenzylidenemalonates, which are known to undergo characteristic rearrangements. These rearrangements often involve the migration of the malonic fragment. The presence of strongly electron-withdrawing groups on the phenyl ring, such as nitro groups, is often a prerequisite for these transformations to occur.

A novel and direct synthesis of indoles from nitroaromatics has been reported, which involves the catalytic reductive annulation of nitroaromatics with alkynes. nih.gov This reaction, catalyzed by complexes such as [Cp*M(CO)₂]₂ (where M is Fe or Ru), produces indoles in moderate yields. nih.gov While this is not a direct rearrangement of the malonate itself, it represents a modern approach to constructing the indole (B1671886) scaffold from a nitroaromatic precursor, a transformation that could potentially be adapted for derivatives of this compound.

Electron Transfer Methodologies

The nitroaromatic system in this compound is susceptible to electron transfer reactions. The reduction of nitroaromatic compounds can proceed through single-electron or two-electron pathways, often mediated by flavoenzymes or chemical reductants. nih.gov The initial single-electron reduction of a nitroaromatic compound (ArNO₂) results in the formation of a nitro anion radical (ArNO₂⁻). nih.govchemrxiv.orgacs.org

In the case of this compound, the presence of a chloro substituent introduces the possibility of intramolecular electron transfer followed by dehalogenation. iaea.orgacs.org The one-electron reduction of the nitro group can lead to the formation of an anion radical. iaea.orgacs.org This is followed by an intramolecular electron transfer from the nitro anion radical to the carbon-chlorine bond, resulting in the cleavage of the C-Cl bond and the elimination of a chloride ion. iaea.orgacs.org The rates of such dehalogenation reactions are influenced by the carbon-halogen bond dissociation energy and the relative positions of the nitro and halo substituents. iaea.org

Table 2: Electron Transfer Processes in Nitroaromatic Compounds

| Process | Description | Key Intermediates | Reference |

| Single-Electron Reduction | Transfer of a single electron to the nitroaromatic compound. | Nitro anion radical (ArNO₂⁻) | nih.govchemrxiv.orgacs.org |

| Two-Electron Reduction | Transfer of two electrons to the nitroaromatic compound. | Nitrosoaromatic (ArNO), Hydroxylamine (ArNHOH) | nih.gov |

| Intramolecular Electron Transfer and Dehalogenation | One-electron reduction of the nitro group followed by internal electron transfer to the C-X bond, leading to halide elimination. | Nitro anion radical, Halide ion | iaea.orgacs.org |

Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for the construction of complex molecules, and substrates like this compound are potential candidates for such transformations. While specific examples involving this exact compound are not extensively documented, the general reactivity of related compounds provides insights into potential reaction pathways.

Palladium-catalyzed reductive cyclization of o-nitrochalcones to 4-quinolones demonstrates the utility of this approach for intramolecular C-N bond formation. nih.gov The catalytic cycle would likely involve the reduction of the nitro group by a palladium(0) species, followed by oxidative addition to the C-Cl bond and subsequent reductive elimination to form the heterocyclic ring.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes. nih.govorganic-chemistry.org The reaction facilitates the replacement of a hydrogen atom with a carbon nucleophile that bears a leaving group at the nucleophilic center. organic-chemistry.org

The reaction mechanism proceeds via the addition of a carbanion (generated in situ from a C-H acid using a strong base) to an electron-deficient position on the nitroaromatic ring, forming a σ-adduct. organic-chemistry.org This is followed by a base-induced β-elimination of a leaving group from the newly attached substituent, which restores aromaticity. organic-chemistry.orgkuleuven.be

For this compound, the strong electron-withdrawing nitro group at the C5 position significantly activates the aromatic ring for nucleophilic attack. The primary sites for VNS are the hydrogen atoms located at positions ortho and para to the nitro group. In this specific molecule, the available hydrogens are at positions C3, C4, and C6. The nitro group at C5 strongly activates the adjacent C4 and C6 positions.

Based on extensive studies by Mąkosza and others on substituted nitrobenzenes, it is predicted that VNS reactions on this compound would yield a mixture of products resulting from substitution at the C4 and C6 positions. organic-chemistry.orgkuleuven.be Research on the closely related compound, 2-chloro-5-nitrobenzoic acid, has shown that VNS of a hydrogen atom occurs much more readily than the conventional nucleophilic aromatic substitution (SNAr) of the chlorine atom. kuleuven.be This high selectivity is a characteristic feature of the VNS reaction in halonitroarenes. organic-chemistry.org

The reaction is highly selective for monosubstitution because the product, a nitrobenzyl carbanion, is generally not susceptible to further nucleophilic addition under the reaction conditions. kuleuven.be

A typical VNS reaction on this compound would involve its treatment with a carbanion precursor, such as chloromethyl phenyl sulfone, in the presence of at least two equivalents of a strong base like potassium tert-butoxide. organic-chemistry.org The expected major products from such a reaction are detailed in the table below.

Table 1: Predicted Products of VNS Reaction on this compound with a Model Nucleophile

| Starting Material | Nucleophile Precursor | Product 1 (C6-Substitution) | Product 2 (C4-Substitution) |

| This compound | Chloromethyl phenyl sulfone | Diethyl (2-chloro-5-nitro-6-(phenylsulfonylmethyl)benzoyl)malonate | Diethyl (2-chloro-4-(phenylsulfonylmethyl)-5-nitrobenzoyl)malonate |

Derivatives and Analog Synthesis

Synthesis of Substituted Benzoylmalonate Analogs

The preparation of substituted benzoylmalonate analogs can be achieved through several established synthetic routes. A primary method involves the acylation of malonic esters. For instance, diethyl 2-acylmalonates are commonly synthesized via the acylation of diethyl malonate with an appropriate acid chloride. This process can be followed by further modifications, such as chlorination of the resulting acylmalonate using reagents like phosphorus oxychloride to yield 2-(1-chloroalkene)malonates.

Another key strategy is the direct alkylation or arylation of the malonate. The reaction of substituted benzyl (B1604629) bromides with diethyl 2-phenylmalonate, for example, proceeds through a nucleophilic substitution to yield highly substituted diethyl malonate derivatives. organic-chemistry.org This method is effective for creating compounds with complex substitution patterns on the benzyl group. organic-chemistry.org

The versatility of these synthetic approaches allows for the creation of a diverse library of substituted benzoylmalonate analogs, which can serve as intermediates for more complex molecules.

Table 1: Synthesis of Substituted Malonate Analogs

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| Diethyl malonate, Acid chloride | - | Diethyl 2-acylmalonate | researchgate.net |

| Diethyl 2-acylmalonate | Phosphorus oxychloride | Diethyl 2-(1-chloroalkene)malonate | researchgate.net |

| 3,5-Di-t-butyl-4-hydroxy toluene (B28343), Diethyl 2-phenylmalonate | NBS, AIBN, NaH | Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate | organic-chemistry.org |

Heterocyclic Malonate Derivatives

The functional groups present in malonate esters are ideal for participating in cyclization reactions to form a variety of heterocyclic systems. The combination of a malonate moiety with a nitro-substituted aromatic or heterocyclic precursor is a powerful strategy for building complex molecular architectures.

Nitropyridine Malonate Derivatives

The synthesis of nitropyridine malonate derivatives is a key transformation for accessing precursors to various pyridine-based compounds. The malonation of nitropyridines, such as 2-chloro-5-nitropyridine (B43025), with diethyl alkylmalonates can be achieved by heating the components together, often without a solvent. nih.gov This reaction proceeds via nucleophilic aromatic substitution, where the malonate enolate displaces the chloro group on the pyridine (B92270) ring.

The reaction is highly dependent on the substitution pattern of the nitropyridine. For example, the reaction between 2-chloro-5-nitropyridine and diethyl ethylmalonate gives diethyl(5-nitropyridyl-2)-ethylmalonate in good yields. nih.gov However, attempts to perform similar malonations on other isomers, like 4-methoxy-3-nitropyridine (B17402) and 2-chloro-3-nitropyridine, have been reported to fail, leading only to decomposition products. nih.gov This highlights the specific reactivity required for a successful substitution. These nitropyridine malonate esters are valuable intermediates that can be further hydrolyzed and decarboxylated to yield alkyl-substituted nitropyridines. nih.gov

Table 2: Malonation of Substituted Nitropyridines

| Nitropyridine Substrate | Malonate Reagent | Result | Reference |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | Diethyl ethylmalonate | Successful malonation, good yield | nih.gov |

| 4-Methoxy-3-nitropyridine | Diethyl malonate derivatives | Failed, decomposition products | nih.gov |

Fluorotetrahydroquinoline Systems from Fluoromalonate Esters

Fluorinated heterocyclic compounds are of significant interest, and diethyl 2-fluoromalonate serves as a key building block for their synthesis. A direct, two-step method has been developed for the synthesis of fluorotetrahydroquinolines from this precursor. jptcp.com

The synthetic strategy involves an initial alkylation reaction between diethyl 2-fluoromalonate and an appropriate ortho-nitrobenzyl bromide derivative. jptcp.com This step forms the carbon backbone of the target molecule. The subsequent step is a reduction-cyclization process. Catalytic hydrogenation, typically using palladium on carbon, reduces the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking one of the ester carbonyls, forming the heterocyclic ring. jptcp.com This sequence provides a straightforward route to various substituted fluorotetrahydroquinolines. jptcp.com The structure of the final products, confirming the formation of the fluorotetrahydroquinoline core, has been verified using techniques such as X-ray crystallography. jptcp.com

Pyrazoles from Malonates

The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, frequently utilizes malonates or their derivatives as a key 1,3-dicarbonyl component. rsc.orgacs.org A classic and common method is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. rsc.org Diethyl malonate and its derivatives can serve as the dicarbonyl precursor in these reactions.

Multi-component reactions provide an efficient pathway to highly substituted pyrazoles. For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized in a one-pot reaction involving hydrazine hydrate, a malonate ester (like diethyl malonate or ethyl acetoacetate), a carbonyl source, and an active methylene (B1212753) compound. sigmaaldrich.com Another approach involves the reaction of 1,3,4-oxadiazolium salts with malonate derivatives in the presence of a base like triethylamine (B128534). jptcp.com Specifically, the use of ethyl malonate in this reaction leads to the formation of ethyl pyrazole-4-carboxylates. jptcp.com

Table 3: Synthesis of Pyrazole Derivatives from Malonates

| Malonate-Related Component | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Diethyl malonate / Ethyl acetoacetate | Hydrazine hydrate, carbonyl compound, active methylene compound | Pyrano[2,3-c]pyrazoles | sigmaaldrich.com |

| Ethyl malonate | 1,3,4-Oxadiazolium salt, triethylamine | Ethyl pyrazole-4-carboxylates | jptcp.com |

Polycyclic Pyridones from Nitroheterocycles with Malonate Moieties

The synthesis of polycyclic pyridones can be accomplished through various strategies, including multi-component reactions where malonate derivatives act as key synthons. For example, pyrano[3,2-c]pyridones can be formed through a three-component reaction of an aromatic aldehyde, malononitrile (B47326) (a derivative of malonic acid), and a 4-hydroxypyridone derivative.

A particularly relevant strategy for incorporating a nitro group involves the ring transformation of nitro-substituted heterocycles. 1-Methyl-3,5-dinitro-2-pyridone can serve as a synthetic equivalent of unstable nitromalonaldehyde. In a three-component reaction, this dinitropyridone reacts with a ketone and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) to yield nitroanilines and nitropyridines that are otherwise difficult to synthesize. These resulting nitro-substituted building blocks can then be further functionalized, potentially in reactions with malonates, to construct more complex polycyclic systems. The construction of polycyclic pyridones often relies on building blocks that can undergo ring-opening and subsequent ring-closing transformations to form the desired fused heterocyclic structures.

Spiro[indoline-3,3'-quinoline]-2,2'-diones

Spirocyclic compounds containing both indoline (B122111) and quinoline (B57606) scaffolds represent a complex and important class of heterocycles. Their synthesis is often achieved through multi-component reactions that efficiently construct the intricate spiro core.

One effective method involves the reaction of isatins, an amine source, and a 1,3-dicarbonyl compound. For example, spiro[benzo[h]quinoline-7,3′-indoline]diones have been synthesized via a one-pot reaction of isatins, naphthalene-1-amine, and a 1,3-dicarbonyl compound, promoted by ultrasound and a catalyst like (±)-camphor-10-sulfonic acid.

A route that directly involves a malonate derivative is the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. These compounds are produced from the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in a solvent such as pyridine. This reaction highlights the utility of malononitrile as a C3-building block for constructing the pyran ring fused to the quinolone system while simultaneously forming the spirocyclic junction with the indoline ring.

N-Heterocyclic Frameworks from Malonates

The construction of nitrogen-containing heterocyclic systems is a cornerstone of medicinal chemistry. Diethyl (2-chloro-5-nitrobenzoyl)malonate serves as a valuable building block for such frameworks, primarily through cyclocondensation reactions where its dicarbonyl functionality is key.

Quinoline Derivatives: The Gould-Jacobs reaction provides a classic route to quinoline systems. nih.govpreprints.org While this reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate, a modified approach can be envisioned using this compound. The reaction with an aniline derivative, potentially one where the aniline is substituted with a group that enhances reactivity, would proceed via an initial condensation, followed by a thermally induced intramolecular cyclization. The reaction is often performed at high temperatures in a high-boiling solvent like diphenyl ether. nih.gov The resulting 4-hydroxyquinoline (B1666331) derivative retains the 2-chloro-5-nitrophenyl substituent, offering a scaffold for further diversification.

Benzodiazepine Derivatives: 1,5-Benzodiazepines, a class of compounds with significant pharmacological applications, can be synthesized through the condensation of o-phenylenediamines with β-dicarbonyl compounds. nih.govchemrevlett.com this compound, as a β-keto ester, can react with o-phenylenediamine (B120857) in the presence of an acid catalyst. The reaction proceeds through the initial formation of an imine at the ketonic carbonyl, followed by cyclization involving one of the ester groups to form the characteristic seven-membered diazepine (B8756704) ring. This reaction can be carried out under mild conditions, often at room temperature in solvents like acetonitrile (B52724). nih.gov

| Reactant | Heterocyclic Product Class | Proposed Reaction Conditions |

|---|---|---|

| Substituted anilines | Quinolines | High temperature (e.g., 250 °C) in diphenyl ether nih.gov |

| o-Phenylenediamine | 1,5-Benzodiazepines | Acid catalyst (e.g., H-MCM-22), acetonitrile, room temperature nih.gov |

| Hydrazine hydrate | Pyrazoles | Reflux in ethanol |

| Urea (B33335) | Pyrimidines (Barbituric acid analogs) | Base catalyst (e.g., sodium ethoxide), elevated temperatures nih.gov |

Malonamide (B141969) Derivatives

Malonamides are valuable intermediates in organic synthesis. The conversion of the ester groups of this compound into amide functionalities can be readily achieved through reaction with various amines. This aminolysis reaction typically requires heating the malonate with an excess of the desired amine, either neat or in a suitable solvent. The reactivity of the amine plays a significant role in the reaction conditions required. Primary and secondary amines generally react efficiently to yield the corresponding N,N'-disubstituted malonamides. The synthesis of 2-amino malonamide has been reported from diethyl 2-chloromalonate using ammonium carbonate, suggesting that the central carbon of the malonate can also be functionalized concurrently with or prior to amidation. google.com

| Amine Reagent | Product Name | Potential Reaction Conditions |

|---|---|---|

| Ammonia (aqueous or alcoholic) | 2-(2-Chloro-5-nitrobenzoyl)malonamide | Sealed tube, heat |

| Methylamine | 2-(2-Chloro-5-nitrobenzoyl)-N,N'-dimethylmalonamide | Reflux in ethanol |

| Aniline | 2-(2-Chloro-5-nitrobenzoyl)-N,N'-diphenylmalonamide | Neat, heat |

| Piperidine | 1,1'-(2-(2-Chloro-5-nitrobenzoyl)malonyl)dipiperidine | Toluene, reflux |

β-Silylmethylene Malonates and Organosilanes

β-Silylmethylene malonates are recognized as versatile reagents in organic synthesis, with the silicon group controlling reactivity and enabling further transformations. researchgate.net The synthesis of a β-silylmethylene malonate from this compound is not a direct transformation. A plausible synthetic route would involve a multi-step sequence. First, a Knoevenagel condensation of the starting malonate with formaldehyde (B43269) would yield the corresponding methylene malonate. Subsequent reaction of this Michael acceptor with a silyl (B83357) nucleophile, such as a silyl-lithium or silyl-cuprate reagent, would result in conjugate addition to afford the desired β-silylmethylene malonate derivative. Alternatively, methods for the direct synthesis of organosilanes from readily available starting materials like benzylboronates are being developed, highlighting the ongoing interest in efficient C-Si bond formation. nih.gov

| Intermediate | Silylating Agent | Product Class | Key Transformation |

|---|---|---|---|

| Diethyl 2-(2-chloro-5-nitrobenzoyl)methylenemalonate | (CH₃)₃SiLi (Trimethylsilyl lithium) | β-Trimethylsilyl | Conjugate addition |

| Diethyl 2-(2-chloro-5-nitrobenzoyl)methylenemalonate | Ph(CH₃)₂SiLi (Dimethylphenylsilyl lithium) | β-Dimethylphenylsilyl | Conjugate addition |

| This compound | (EtO)₃SiH (Triethoxysilane) | α-Silyl | Direct α-silylation (e.g., Rh-catalyzed) |

C-Glycosyl Malonates

C-Glycosides are important carbohydrate analogs in which the anomeric oxygen is replaced by a carbon atom, leading to increased metabolic stability. The synthesis of C-glycosyl malonates can be achieved by the reaction of a nucleophilic malonate enolate with an electrophilic glycosyl donor. Research has shown that sodio diethyl malonate condenses with glycosyl bromides to form C-glycosyl malonates. researchgate.net For this compound, treatment with a suitable base (e.g., sodium hydride or sodium ethoxide) would generate the corresponding enolate. This nucleophile can then be reacted with a variety of glycosyl donors, such as glycosyl halides or glycosyl triflates, to form the C-C bond at the anomeric center. The stereochemical outcome of the glycosylation is often influenced by the nature of the protecting groups on the sugar, the solvent, and the reaction conditions. Recent advances also include visible-light-driven radical conjugate additions to generate C-glycosyl amino acids. nih.govresearchgate.net

| Glycosyl Donor | Resulting C-Glycoside | Typical Protecting Groups (on Sugar) |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Diethyl 2-(2-chloro-5-nitrobenzoyl)-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)malonate | Acetyl (Ac) |

| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl chloride | Diethyl 2-(2-chloro-5-nitrobenzoyl)-2-(2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl)malonate | Benzyl (Bn) |

| 2-Deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide | Diethyl 2-(2-chloro-5-nitrobenzoyl)-2-(3,4,6-tri-O-acetyl-D-arabino-hexopyranosyl)malonate | Acetyl (Ac) |

Enantiomerically Enriched Malonate Adducts

The synthesis of chiral molecules in an enantiomerically pure form is a primary objective of modern organic synthesis. This compound, being a β-keto ester, is an excellent candidate for asymmetric transformations to generate chiral adducts.

Asymmetric Michael Additions: The enolate of this compound can act as a nucleophile in Michael additions to various α,β-unsaturated compounds. By employing a chiral catalyst, this addition can be rendered highly enantioselective. Chiral aminocarboxylates, amino alcoholates, and bifunctional thioureas derived from cinchona alkaloids have proven effective in catalyzing the asymmetric Michael addition of malonates to acceptors like nitroolefins and enones. core.ac.ukresearchgate.netmdpi.com

Asymmetric Alkylations: The α-proton of the malonate is acidic and can be removed to form a prochiral enolate. The subsequent alkylation of this enolate with an electrophile in the presence of a chiral catalyst can proceed with high enantioselectivity. Phase-transfer catalysis, using chiral quaternary ammonium salts derived from cinchona alkaloids, is a powerful method for the asymmetric α-alkylation of β-keto esters. rsc.org This approach allows for the introduction of a wide range of alkyl groups at the α-position, creating a chiral quaternary center.

| Asymmetric Reaction Type | Electrophile/Michael Acceptor | Example Chiral Catalyst System | Product Type |

|---|---|---|---|

| Michael Addition | trans-β-Nitrostyrene | Chiral aminocarboxylate/metal salt core.ac.uk | Enantioenriched γ-nitro-β-aryl-α-benzoylmalonate |

| Michael Addition | Crotonaldehyde | (S)-Proline salts researchgate.net | Enantioenriched aldehyde adduct |

| α-Alkylation | Benzyl bromide | Cinchona-derived phase-transfer catalyst / Cs₂CO₃ rsc.org | Enantioenriched α-benzyl-α-benzoylmalonate |

| α-Alkylation | Allyl bromide | Chiral auxiliary (e.g., Evans oxazolidinone) usm.edu | Enantioenriched α-allyl-α-benzoylmalonate |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that form the basis for the modular assembly of more complex chemical structures. wikipedia.org Diethyl (2-chloro-5-nitrobenzoyl)malonate fits this description perfectly. It is an advanced derivative of diethyl malonate, a classic reagent in organic synthesis known for the malonic ester synthesis, which is used to produce substituted acetic acids. chadsprep.com

The core of the molecule's utility lies in the acidic methylene (B1212753) proton situated between the two ester carbonyl groups, a feature it shares with diethyl malonate. This proton can be easily removed by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion can then be reacted with various electrophiles to form new carbon-carbon bonds, a fundamental operation in organic synthesis. nih.gov The presence of the 2-chloro-5-nitrobenzoyl group provides additional functionality and steric influence, allowing for the creation of more complex and specifically substituted target molecules that would be more difficult to access from simple diethyl malonate.

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The structural motifs present in this compound make it an ideal precursor for molecules with potential biological activity. The chloro, nitro, and aromatic functionalities are commonly found in pharmaceutical compounds, and the malonate portion provides a synthetic handle for constructing larger molecular frameworks.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. This compound and its derivatives are valuable for this purpose. For instance, related chloro alkenyl malonate derivatives serve as precursors in the synthesis of novel diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. cdnsciencepub.com The reaction involves the displacement of the chloro group by an amine, leading to the formation of a nitrogen-containing ring system. cdnsciencepub.com Furthermore, the 2-chloro-5-nitropyridine (B43025) scaffold, an important heterocyclic intermediate in the synthesis of antibiotics and other medicaments, highlights the utility of the chloro-nitro-aromatic system in building such rings. cdnsciencepub.comrsc.org The reactivity of the malonate portion can be harnessed to construct a variety of ring systems through cyclization reactions with appropriate partners.

C-nucleosides are a class of compounds where the base is linked to the sugar moiety via a carbon-carbon bond, offering greater stability against enzymatic cleavage compared to their N-nucleoside counterparts. nih.gov This makes them attractive targets for antiviral and anticancer drug development. nih.gov A well-established method for C-nucleoside synthesis involves the reaction of a carbanion with a sugar electrophile.

Specifically, the carbanion of diethyl malonate (sodio diethyl malonate) is known to react with protected sugar halides, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, to form C-glycosyl malonates. These C-glycosyl malonates are versatile intermediates that can be further modified to yield various C-nucleoside analogues. Given this precedent, this compound can serve as a precursor to more complex and functionally diverse C-nucleosides. The benzoyl moiety would be incorporated into the final structure, potentially influencing its biological activity and pharmacokinetic properties.

Quinolone and naphthyridone carboxylic acids are classes of compounds that form the core of many synthetic antibacterial agents. A key synthetic route to these molecules involves the use of aroyl malonic acid esters, a class to which this compound belongs. The general process involves the acylation of diethyl malonate with an aromatic carboxylic acid chloride to yield the aroyl malonic acid ester. This intermediate is then further reacted and cyclized to form the final quinolone or naphthyridone ring system. For example, a related compound, 3-chloro-2,4,5-trifluorobenzoylmalonate, is used as a starting material which, after hydrolysis, decarboxylation, and reaction with an amine, is cyclized to form a quinoline (B57606) carboxylic acid derivative. nih.gov This demonstrates the direct utility of benzoylmalonates in constructing these important antibacterial scaffolds.

Table 1: Synthetic Pathway to Quinoline Carboxylic Acids

| Step | Reaction | Intermediate Class |

|---|---|---|

| 1 | Acylation of diethyl malonate | Aroyl malonic acid ester |

| 2 | Partial hydrolysis & decarboxylation | Ethyl aroylacetate |

| 3 | Reaction with triethyl orthoformate | Ethyl 2-aroyl-3-ethoxy-acrylate |

| 4 | Reaction with an amine | Amino-acrylic acid derivative |

| 5 | Cyclocondensation | Quinolone/Naphthyridone ester |

| 6 | Hydrolysis | Quinolone/Naphthyridone carboxylic acid |

This table outlines a general synthetic sequence starting from an aroyl malonate, based on established procedures.

Malonamides, which are derivatives of malonic acid, have been identified as a new structural class with potential antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). These compounds are typically synthesized by the acylation of substituted anilines with a diacyl chloride derived from a malonic acid derivative. The synthesis often starts with diethyl malonate, which is functionalized and then converted to the corresponding diacid or diacyl chloride. This compound, being a pre-functionalized malonate, can be envisioned as a starting point for novel malonamide (B141969) derivatives. The 2-chloro-5-nitrobenzoyl group would confer specific physicochemical properties to the final malonamide, potentially enhancing its antibacterial potency or spectrum.

Recent research has identified Diethyl 2-((arylamino)methylene)malonates (DAMMs) as having antifungal activity, particularly against the plant pathogen Fusarium oxysporum. These compounds are typically synthesized from diethyl ethoxymethylenemalonate and a primary amine. While not directly synthesized from this compound, the core structure of these antifungal agents is a functionalized diethyl malonate. This highlights the potential of the malonate scaffold in developing antifungal therapies. Research into related structures, such as Mannich bases derived from acetophenones, also points to the effectiveness of α,β-unsaturated ketone moieties, which can be generated from malonate derivatives, in antifungal applications. chadsprep.com The presence of a nitro-substituted aromatic ring in some of the most active DAMMs suggests that the 2-chloro-5-nitrobenzoyl group in the title compound is a feature of interest for designing new antifungal agents.

Table 2: Antifungal Activity of select Diethyl 2-((arylamino)methylene)malonates (DAMMs)

| Compound | Aryl Substituent | IC₅₀ against F. oxysporum (µM) |

|---|---|---|

| DAMM 1 | 4-chlorophenyl | 35 |

| DAMM 2 | 2-nitrophenyl | 0.013 |

| DAMM 5 | Phenyl (unsubstituted) | 0.027 |

Data from a study on the antifungal activity of DAMMs, showing potent activity for compounds with specific substitutions.

Formation of Carbon-Carbon Bonds

The malonic ester group in this compound is a classic and versatile synthon for the formation of new carbon-carbon bonds. The methylene proton flanked by two carbonyl groups is acidic and can be readily removed by a base to form a stable enolate. This nucleophilic enolate can then participate in a variety of reactions to create new C-C bonds.

While specific research detailing the C-C bond-forming reactions of this compound is not extensively documented in publicly available literature, the reactivity of the parent diethyl malonate is well-established and serves as a reliable model. For instance, diethyl malonate is widely used in alkylation and acylation reactions. wikipedia.org A related reaction involves the C-C coupling of 4-chloro-5-nitro-pyridocarbazolone with diethyl malonate to form a new malonate derivative, showcasing the utility of the malonate moiety in forming bonds with heterocyclic systems.